Solid-State Fluorescence Lifetime: 18.8-Fold Enhancement over Ortho-Cyano Isomer CS2
In the solid state, 1,4-bis(4-cyanostyryl)benzene (CS3) exhibits a fluorescence lifetime of 20.7 ns, which is 18.8 times longer than the 1.1 ns lifetime of its positional isomer CS2 (1-(2-cyanostyryl)-4-(4-cyanostyryl)benzene) [1]. This stark difference originates from the distinct molecular packing: CS3 adopts a parallel, π-stacked ladder structure that facilitates excimer formation, whereas the ortho-cyano group in CS2 forces a twisted, isolated molecular arrangement that suppresses aggregation-mediated excited-state stabilization [1].
| Evidence Dimension | Solid-state fluorescence lifetime (τ) |
|---|---|
| Target Compound Data | 20.7 ns (CS3) |
| Comparator Or Baseline | 1.1 ns (CS2, 1-(2-cyanostyryl)-4-(4-cyanostyryl)benzene); 18.4 ns (CS1, 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile) |
| Quantified Difference | CS3 lifetime is 18.8× longer than CS2; CS3 and CS1 are comparable (20.7 vs 18.4 ns) |
| Conditions | Solid-state crystalline powder; time-correlated single-photon counting (TCSPC); excitation at 365 nm |
Why This Matters
A 20.7 ns solid-state lifetime is critical for time-gated detection and luminescent sensor applications where long-lived emission enables discrimination against short-lived background autofluorescence.
- [1] Y. Li, F. Li, H. Zhang, Z. Xie, W. Xie, H. Xu, B. Li, F. Shen, L. Ye, M. Hanif, D. Ma, Y. Ma. Positional isomers of cyanostilbene: two-component molecular assembly and multiple-stimuli responsive luminescence. Scientific Reports 4, 4933 (2014). DOI: 10.1038/srep04933 View Source
